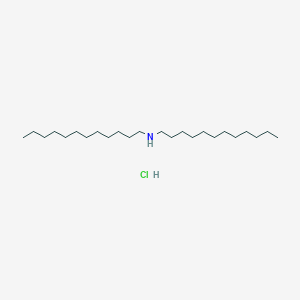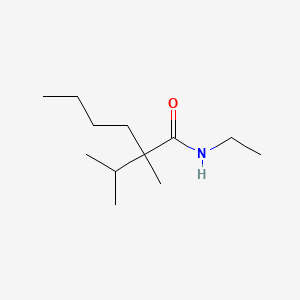
N-Ethyl-2-isopropyl-2-methylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-isopropyl-2-methylhexanamide typically involves the reaction of 2-isopropyl-2-methylhexanoic acid with ethylamine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2-isopropyl-2-methylhexanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the amide group to an amine or alcohol .
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones .
Reduction: Formation of amines or alcohols .
Substitution: Formation of various substituted amides.
Scientific Research Applications
N-Ethyl-2-isopropyl-2-methylhexanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-2-isopropyl-2-methylhexanamide involves its interaction with specific molecular targets and pathways . The compound may act by binding to receptors or enzymes , thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-Ethyl-2-isopropyl-2-methylhexanamide can be compared with other similar compounds such as:
- N-Methyl-2-isopropyl-2-methylhexanamide
- N-Ethyl-2-methylhexanamide
- N-Isopropyl-2-methylhexanamide
Uniqueness: The presence of both ethyl and isopropyl groups in this compound distinguishes it from other similar compounds, potentially leading to unique chemical properties and biological activities .
Properties
CAS No. |
51115-79-8 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-ethyl-2-methyl-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C12H25NO/c1-6-8-9-12(5,10(3)4)11(14)13-7-2/h10H,6-9H2,1-5H3,(H,13,14) |
InChI Key |
NBESHLYYMHCQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C(C)C)C(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


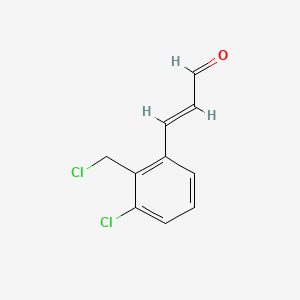

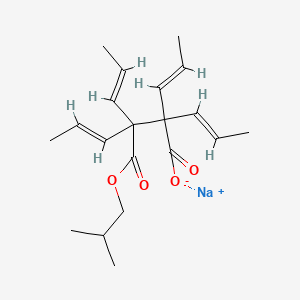
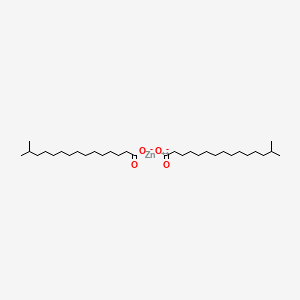
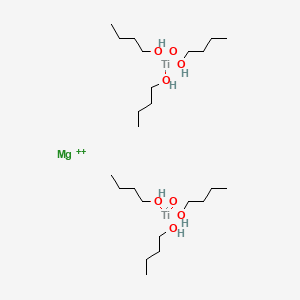
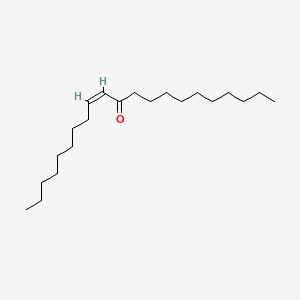

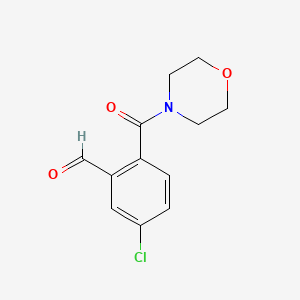

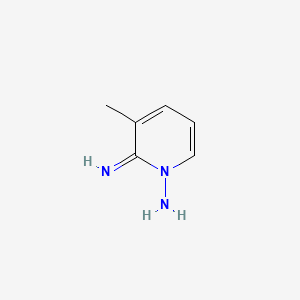
![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
